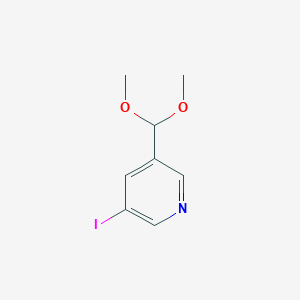

3-(Dimethoxymethyl)-5-iodopyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine scaffold is a ubiquitous structural motif found in a vast number of naturally occurring compounds, including alkaloids, vitamins, and coenzymes. chemicalbook.comwhiterose.ac.ukdntb.gov.ua Its presence is also prominent in a multitude of synthetic molecules with significant biological activity. The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and ability to participate in hydrogen bonding. chemicalbook.com These characteristics make pyridine and its derivatives highly sought-after components in the design of new therapeutic agents and functional materials. chemicalbook.comnih.gov The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, as its incorporation into a molecule can significantly enhance its pharmacological profile.

Strategic Importance of Halogenated Pyridines as Synthetic Intermediates

The introduction of a halogen atom onto the pyridine ring dramatically expands its synthetic utility. Halogenated pyridines are key precursors for a wide array of chemical transformations, most notably in the realm of transition-metal-catalyzed cross-coupling reactions. The carbon-halogen bond serves as a reactive handle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability. This strategic functionalization is crucial for the construction of complex molecular architectures from simpler, readily available starting materials. The position of the halogen on the pyridine ring dictates its reactivity and the types of transformations it can undergo, making the regioselective halogenation of pyridines a critical area of research.

Contextualization of 3-(Dimethoxymethyl)-5-iodopyridine within the Landscape of Functionalized Pyridines

This compound is a bifunctional pyridine derivative that embodies the principles of strategic functionalization. It features two key functionalities: an iodine atom at the 3-position and a dimethoxymethyl group at the 5-position. The iodine atom, being the most reactive of the common halogens in cross-coupling reactions, provides a prime site for the introduction of a wide variety of substituents. The dimethoxymethyl group is a protected form of a formyl (aldehyde) group. This acetal (B89532) functionality is stable under many reaction conditions, including those typically employed for cross-coupling, and can be readily deprotected to reveal the highly reactive aldehyde at a later stage in a synthetic sequence. This combination of a reactive coupling site and a masked functional group makes this compound a valuable and versatile building block for the synthesis of highly substituted and complex pyridine-containing target molecules.

| Property | Value |

| CAS Number | 1186311-06-7 |

| Molecular Formula | C8H10INO2 |

| Molecular Weight | 279.08 g/mol |

| Appearance | Not specified, likely a solid or oil |

Overview of Research Trajectories for Halogenated Pyridine Building Blocks

Current research in the field of halogenated pyridine building blocks is focused on several key areas. There is a continuous drive to develop more efficient and regioselective methods for the halogenation of pyridines, including direct C-H functionalization techniques. Furthermore, there is significant interest in expanding the scope of cross-coupling reactions involving halopyridines to include novel coupling partners and catalyst systems. A major trajectory involves the design and synthesis of novel, multi-functionalized pyridine building blocks that allow for the rapid and efficient construction of molecular libraries for high-throughput screening in drug discovery. nih.gov The development of such building blocks, exemplified by this compound, is crucial for accelerating the discovery of new medicines and materials.

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethoxymethyl)-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO2/c1-11-8(12-2)6-3-7(9)5-10-4-6/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDPPCPVSINUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=CN=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401298024 | |

| Record name | 3-(Dimethoxymethyl)-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186311-06-7 | |

| Record name | 3-(Dimethoxymethyl)-5-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethoxymethyl)-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Dimethoxymethyl 5 Iodopyridine

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of 3-(dimethoxymethyl)-5-iodopyridine suggests that the primary disconnection points are the carbon-iodine bond and the carbon-carbon bond of the formyl group precursor to the acetal (B89532). This leads to two main strategic pathways. The first involves the initial iodination of a pyridine (B92270) derivative followed by the introduction of the formyl group and subsequent acetal protection. The second strategy reverses this order, with formylation and acetal formation preceding the iodination step.

The choice of starting material is crucial. A common and versatile precursor is 3-formylpyridine. This allows for the protection of the aldehyde as a dimethoxy acetal, followed by iodination at the 5-position. Alternatively, starting with a 3,5-dihalopyridine could allow for selective functionalization at each position. A halogen-metal exchange at one position could facilitate the introduction of the formyl group, while the other halogen could be a precursor to the iodo group.

Approaches to Pyridine Ring Functionalization at Positions 3 and 5

The functionalization of the pyridine ring at the 3 and 5 positions to yield this compound can be accomplished through a series of well-established organic reactions. The key steps involve the introduction of the iodine atom and the formyl group, which is then protected as a dimethoxy acetal.

Introduction of the Iodopyridine Moiety

The incorporation of an iodine atom at the 5-position of the pyridine ring can be achieved through either direct iodination or a halogen exchange reaction.

Direct iodination of pyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring. However, the presence of activating groups can facilitate electrophilic substitution. For a substrate like 3-formylpyridine, the formyl group is deactivating, making direct iodination difficult. A more effective strategy involves using a more reactive pyridine derivative or employing potent iodinating agents.

N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of various aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The reaction is often catalyzed by an acid, which activates the NIS and enhances the electrophilicity of the iodine. For instance, the iodination of electron-rich aromatic compounds with NIS can be carried out under mild conditions with high yields. organic-chemistry.org Iron(III) triflimide has also been shown to be a powerful Lewis acid catalyst for the activation of NIS, enabling the efficient iodination of a wide range of substrates. acs.org

| Reagent/Catalyst | Substrate Scope | Conditions | Yield |

| NIS / Trifluoroacetic acid | Methoxy- or methyl-substituted aromatics | Mild, short reaction times | Excellent |

| NIS / Iron(III) triflimide | Wide range of arenes | Mild | Efficient |

| Pyridine-iodine monochloride | Aromatic compounds | Varies | Effective |

This table presents a summary of direct iodination strategies applicable to aromatic systems, which can be adapted for pyridine derivatives.

Halogen exchange reactions, particularly the Finkelstein reaction, provide a reliable method for introducing iodine into an aromatic ring. nih.gov This typically involves the reaction of an aryl bromide or chloride with an iodide salt, often catalyzed by a copper(I) or nickel(II) species. nih.govchemicalbook.com For the synthesis of 5-iodopyridine derivatives, starting from a 5-bromopyridine precursor is a common and effective strategy. The reaction of 3-bromo-5-formylpyridine with sodium iodide in the presence of a copper(I) catalyst would be a viable route to 5-iodo-pyridine-3-carbaldehyde.

| Starting Material | Reagents | Catalyst | Conditions | Product |

| 3-Bromopyridine | NaI | CuI, N,N'-dimethylethylenediamine | 110 °C, 18 h | 3-Iodopyridine |

| Aryl Bromide/Iodide | NiCl₂ or NiBr₂ | None | 170 °C, DMF | Aryl Chloride/Bromide |

This table illustrates examples of halogen exchange reactions for the synthesis of iodoarenes.

Installation and Acetal Protection of the Dimethoxymethyl Group

The dimethoxymethyl group is a protected form of a formyl group. Its installation typically involves a two-step process: formylation of the pyridine ring followed by acetal formation.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemistrysteps.comwikipedia.org It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF). wikipedia.orgijpcbs.com While pyridine itself is not sufficiently electron-rich for this reaction, substituted pyridines with electron-donating groups can undergo formylation. iaamonline.org An alternative approach is to introduce the formyl group via a lithiation-formylation sequence on a halogenated pyridine.

Once the formyl group is in place, for instance in 5-iodo-pyridine-3-carbaldehyde (a commercially available intermediate), it can be protected as a dimethoxy acetal. This is typically achieved by reacting the aldehyde with trimethyl orthoformate or methanol in the presence of an acid catalyst.

| Reaction | Reagents | Conditions | Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Varies depending on substrate | Aryl aldehyde |

| Acetal Formation | Trimethyl orthoformate, Acid catalyst | Anhydrous conditions | Dimethyl acetal |

This table summarizes the key reactions for the installation and protection of the formyl group.

Nucleophilic Substitution Approaches for Dimethoxymethyl Introduction

The introduction of a dimethoxymethyl group onto an aromatic ring, particularly an electron-deficient one like pyridine, can be approached through nucleophilic substitution pathways. In the context of aromatic compounds, these reactions often proceed via an addition-elimination mechanism, known as Nucleophilic Aromatic Substitution (SNA_r). openstax.orglibretexts.org This mechanism is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org

A common strategy involves a two-step process:

Addition of the Nucleophile : An electron-rich species (the nucleophile) attacks the electron-deficient carbon atom of the pyridine ring that bears a suitable leaving group. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate. libretexts.org

Elimination of the Leaving Group : The leaving group, typically a halide, is expelled, restoring the aromaticity of the pyridine ring and resulting in the substituted product.

While direct substitution to add a dimethoxymethyl group is not typical, a common precursor approach involves the reaction of a 3-halomethyl-5-iodopyridine with a strong nucleophile like sodium methoxide. In this S_N2-type reaction, the methoxide ion displaces the halide to form the desired acetal. The efficiency of this reaction is dependent on the nature of the leaving group and the reaction conditions.

Alternatively, the dimethoxymethyl group can be formed from a precursor functional group already on the ring. For instance, 3-formyl-5-iodopyridine can be converted to this compound through acetalization. This reaction typically involves treating the aldehyde with methanol in the presence of an acid catalyst. While this is not a nucleophilic substitution on the ring itself, it is a critical nucleophilic addition to the carbonyl carbon, followed by substitution of water.

It is important to note that in nucleophilic aromatic substitution, unlike in aliphatic S_N2 reactions, the reactivity of halogens as leaving groups is often reversed (F > Cl > Br > I). This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the carbon-halogen bond. youtube.com

Multi-step Synthetic Sequences and Convergent Synthesis

The construction of a molecule like this compound typically requires a multi-step synthetic sequence due to the need to introduce specific functional groups at precise locations on the pyridine ring. Such sequences can be designed in a linear or convergent fashion.

A plausible linear synthetic sequence might begin with a readily available pyridine derivative and introduce the required substituents sequentially. For example:

Bromination of 2-aminopyridine : Starting with 2-aminopyridine, bromination using N-bromosuccinimide (NBS) can yield 2-amino-5-bromopyridine. ijssst.info

Iodination : The 5-bromo substituent can then be converted to a 5-iodo group. Alternatively, direct iodination of a suitable pyridine precursor can be achieved using reagents like potassium iodide and potassium iodate in an acidic medium. ijssst.info

Functional Group Interconversion : The amino group at the 2-position can be removed or converted to another group. Subsequently, a formyl group can be introduced at the 3-position.

Acetal Formation : The final step would be the acid-catalyzed reaction of the 3-formyl-5-iodopyridine intermediate with methanol to form the dimethoxymethyl acetal.

Fragment A Synthesis : Preparation of a 3-(dimethoxymethyl)pyridine derivative, possibly functionalized with a group suitable for cross-coupling (e.g., a boronic acid).

Fragment B Synthesis : Preparation of a dihalopyridine, such as 3,5-diiodopyridine or 3-bromo-5-iodopyridine.

Coupling Reaction : The two fragments are then joined using a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to form the final product.

Advanced techniques like continuous flow synthesis can be employed to link multiple reaction steps into a single, seamless process, minimizing manual handling and purification of intermediates. This method has been successfully used for the multi-step synthesis of complex natural products and offers a paradigm for efficient molecular assembly. syrris.jp

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are typically investigated include temperature, reaction time, solvent, and the choice and concentration of catalysts and reagents.

For the iodination step , which is a critical part of the synthesis, conditions must be carefully controlled. In the iodination of pyrimidine derivatives, for example, the molar ratio of the iodinating agent (e.g., AgNO₃ and I₂) to the substrate was found to be a critical factor. mdpi.com Increasing the equivalents of the silver salt significantly improved the reaction yield up to an optimal point, after which no further improvement was observed. mdpi.com

Table 1: Example of Optimization Parameters for a Hypothetical Iodination Reaction

| Entry | Reagent Ratio (Substrate:Iodine:AgNO₃) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 1 : 1.2 : 0.5 | 25 | 30 | 63 |

| 2 | 1 : 1.2 : 1.0 | 25 | 30 | 75 |

| 3 | 1 : 1.2 : 2.0 | 25 | 30 | 90 |

| 4 | 1 : 1.2 : 2.5 | 25 | 30 | 90 |

| 5 | 1 : 1.2 : 2.0 | 50 | 15 | 92 |

This table is illustrative and based on general optimization principles for iodination reactions. mdpi.com

Similarly, for the acetal formation step (converting a 3-formyl group to a 3-dimethoxymethyl group), optimization is key. This reaction is an equilibrium process, and to drive it towards the product, removal of the water byproduct is essential. This can be achieved by using a dehydrating agent or azeotropic distillation. The choice of acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) and its concentration must be optimized to ensure a reasonable reaction rate without causing degradation of the starting material or product.

In a study on the synthesis of 2,3,5-trimethylpyridine, researchers systematically investigated the influence of temperature, reaction time, and the type of acid catalyst to find the optimal conditions for the cyclization reaction, ultimately leading to a significant improvement in yield. researchgate.net A similar systematic approach would be necessary to maximize the efficiency of each step in the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. mdpi.com This involves designing chemical processes that minimize the use and generation of hazardous substances. mdpi.com

Key green chemistry approaches applicable to this synthesis include:

Use of Greener Solvents : Traditional organic syntheses often use hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or newer bio-based solvents, or even performing reactions under solvent-free conditions. mdpi.comunibo.it

Catalysis : Employing catalysts (as opposed to stoichiometric reagents) can increase reaction efficiency, reduce waste, and allow for milder reaction conditions. Recyclable catalysts are particularly beneficial. mdpi.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Mechanochemistry : The use of mechanical force, such as ball milling or grinding, to induce chemical reactions can significantly reduce or eliminate the need for solvents. rasayanjournal.co.in A solvent-free, mechanical grinding method has been successfully developed for the iodination of pyrimidine derivatives, offering high yields in a short reaction time. mdpi.com This approach avoids the use of toxic reagents and harsh acidic conditions often found in traditional iodination methods. mdpi.com

Energy Efficiency : Utilizing methods like microwave-assisted synthesis can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. mdpi.comrasayanjournal.co.in

By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly.

Precursor Synthesis and Purification Strategies

One effective method for producing iodopyridines is the aromatic Finkelstein reaction . This reaction converts a more readily available bromopyridine into the corresponding iodopyridine. For instance, 3-iodopyridine can be synthesized from 3-bromopyridine using sodium iodide (NaI) in the presence of a copper(I) iodide (CuI) catalyst and a ligand such as N,N'-dimethylethylenediamine. chemicalbook.com The reaction is typically performed under an inert atmosphere due to the sensitivity of the copper catalyst. chemicalbook.com

Table 2: Typical Reagents for Aromatic Finkelstein Reaction

| Reagent | Role | Molar Equivalent / % |

| 3-Bromopyridine | Starting Material | 1.0 |

| Sodium Iodide (NaI) | Iodine Source | 2.0 |

| Copper(I) Iodide (CuI) | Catalyst | 5 mol% |

| N,N'-dimethylethylenediamine | Ligand | 10 mol% |

| 1,4-Dioxane | Solvent | - |

Data sourced from a general procedure for the synthesis of 3-iodopyridine. chemicalbook.com

Another important class of precursors are halopyridines that can be synthesized through various routes. For example, 3,5-dibromo-4-aminopyridine can be prepared from 4-aminopyridine via bromination. This intermediate can then undergo a diazotization reaction followed by a halogen exchange to yield 3,5-dibromo-4-iodopyridine. google.com

Purification strategies are critical at each stage of the synthesis to remove unreacted starting materials, reagents, and byproducts. Common techniques include:

Aqueous Work-up : After the reaction is complete, the mixture is often treated with an aqueous solution (e.g., aqueous ammonia, sodium thiosulfate) to quench the reaction and remove inorganic salts. mdpi.comchemicalbook.com

Solvent Extraction : The desired product is extracted from the aqueous layer into an immiscible organic solvent like dichloromethane or ethyl acetate. chemicalbook.com

Washing and Drying : The organic layer is washed with brine to remove residual water and then dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate. chemicalbook.com

Chromatography : For high purity, column chromatography using silica (B1680970) gel is a standard method to separate the target compound from closely related impurities. chemicalbook.com

Recrystallization : If the final product is a solid, recrystallization from a suitable solvent is an effective method for achieving high purity. google.com

The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Reactivity and Transformation of 3 Dimethoxymethyl 5 Iodopyridine

Cross-Coupling Reactions at the C-I Bond

The carbon-iodine bond in 3-(Dimethoxymethyl)-5-iodopyridine is the primary site for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an excellent substrate for these transformations, often allowing for milder reaction conditions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille, Negishi couplings)

Palladium catalysis is a powerful tool for the functionalization of aryl halides, and this compound is an ideal candidate for such reactions. nih.govrsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-pyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the searched literature, the general reactivity of iodo-pyridines suggests it would be a highly effective substrate. researchgate.netnih.gov The reaction would theoretically proceed by oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the 5-aryl-3-(dimethoxymethyl)pyridine product.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C(sp)-C(sp2) bond by coupling a terminal alkyne with an aryl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The high reactivity of the C-I bond in this compound makes it a prime substrate for Sonogashira coupling, allowing for the introduction of various alkynyl groups at the 5-position of the pyridine (B92270) ring under mild conditions. wikipedia.orgresearchgate.netnih.gov

Stille Coupling: The Stille reaction couples the aryl iodide with an organostannane reagent, catalyzed by palladium. wikipedia.orgresearchgate.net Organostannanes are stable and tolerant of many functional groups, making this a versatile method. The general mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the aryl iodide in the presence of a palladium or nickel catalyst. researchgate.netnih.gov Organozinc reagents are highly reactive, often leading to excellent yields and short reaction times. mdpi.com The reaction of this compound with an appropriate organozinc reagent would provide a direct route to 5-alkyl, -alkenyl, or -aryl substituted pyridine derivatives.

A representative data table for a hypothetical Suzuki-Miyaura coupling is presented below to illustrate the type of information that would be relevant.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | n.d. |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | n.d. |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80 | n.d. |

| n.d. = not determined from the searched literature. |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions. wisc.edu They are particularly effective for coupling with less reactive electrophiles or for enabling unique reaction pathways. Nickel-catalyzed Kumada and Negishi couplings of halopyridines are well-established. wisc.edursc.org For instance, a nickel/dppf catalyst system has been shown to be effective for the Suzuki-Miyaura cross-coupling of 3- and 4-chloropyridines, suggesting that the more reactive this compound would also be a suitable substrate for nickel-catalyzed transformations.

Other Transition Metal-Mediated Coupling Processes

While palladium and nickel are the most common, other transition metals such as copper and iron can also mediate cross-coupling reactions. Copper-catalyzed reactions, in particular, are often used for the formation of C-N, C-O, and C-S bonds (e.g., Ullmann condensation).

Mechanistic Investigations of Cross-Coupling Pathways

The general catalytic cycle for palladium-catalyzed cross-coupling reactions is well-understood and involves three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction initiates with the oxidative addition of the aryl iodide to a low-valent transition metal complex, such as Pd(0), to form a Pd(II) intermediate. This is often the rate-determining step. The subsequent transmetalation step involves the transfer of the organic group from the organometallic reagent (e.g., organoboron, -tin, or -zinc) to the palladium center. The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium complex, regenerating the active Pd(0) catalyst and forming the desired C-C bond. The choice of ligands on the metal center is crucial and can significantly influence the efficiency of each step.

Substitution Chemistry of the Pyridine Ring

Nucleophilic Aromatic Substitution on the Pyridine Scaffold

Nucleophilic aromatic substitution (SNA) on the pyridine ring is generally facilitated by the electron-withdrawing nature of the nitrogen atom, which can stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comstackexchange.com This effect is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen). youtube.comstackexchange.com The 3- and 5-positions are less activated towards nucleophilic attack.

For this compound, direct nucleophilic displacement of the iodide is expected to be challenging without the presence of strong electron-withdrawing activating groups on the ring. libretexts.orgnih.gov The dimethoxymethyl group is not strongly electron-withdrawing. Therefore, SNAr reactions at the C-5 position would likely require harsh conditions or would proceed with difficulty compared to analogous reactions at the C-2 or C-4 positions of a pyridine ring. youtube.comstackexchange.com In some cases, SNAr reactions on halopyridines can be promoted by the presence of a strong base and a suitable nucleophile.

Reactivity of the Dimethoxymethyl Moiety in Functional Group Interconversions

The dimethoxymethyl group, a diethyl acetal (B89532), serves as a protected form of a formyl (aldehyde) group. A primary reaction of this moiety is its hydrolysis back to the aldehyde, a transformation that is typically accomplished under acidic conditions. This deprotection is a key step in synthetic pathways where the aldehyde functionality is required for subsequent reactions, such as reductive aminations, Wittig reactions, or oxidations to a carboxylic acid.

The general transformation can be represented as:

Hydrolysis of Acetal to Aldehyde: The acetal, this compound, can be converted to 5-iodonicotinaldehyde. This reaction is typically acid-catalyzed.

This reactivity allows for the strategic unmasking of the aldehyde at a desired point in a synthetic sequence, preventing unwanted side reactions that the more reactive aldehyde group might otherwise undergo.

| Starting Material | Reagents and Conditions | Product | Transformation Type |

|---|---|---|---|

| This compound | Aqueous Acid (e.g., HCl, H₂SO₄) | 5-Iodonicotinaldehyde | Deprotection/Hydrolysis |

Oxidation and Reduction Chemistry

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons and can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. arkat-usa.orgchemtube3d.com The formation of the N-oxide has significant implications for the reactivity of the pyridine ring.

The N-oxide group is a strong electron-donating group through resonance, which activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. chemtube3d.comsemanticscholar.org It also influences the electronic properties and solubility of the molecule. The N-oxide can be a useful intermediate, as the oxygen atom can be subsequently removed by deoxygenation agents like phosphorus trichloride (B1173362) or through catalytic methods. wikipedia.orgorganic-chemistry.org

For 3-substituted pyridines, oxidation to the corresponding N-oxide can proceed in high yield. arkat-usa.org For instance, the oxidation of various 3-substituted pyridines with m-CPBA has been shown to be an effective method. arkat-usa.org

| Starting Material | Oxidizing Agent | Product | Key Observation |

|---|---|---|---|

| This compound | m-CPBA or H₂O₂/AcOH | This compound N-oxide | Formation of the N-oxide activates the ring for further functionalization. chemtube3d.comsemanticscholar.org |

The iodine substituent on the pyridine ring is susceptible to reduction, a process also known as dehalogenation or, more specifically, deiodination. nih.govnih.gov A common and effective method for this transformation is catalytic hydrogenation. researchgate.netyoutube.com This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most notably palladium on carbon (Pd/C). wikipedia.orgcommonorganicchemistry.com

During this process, the carbon-iodine bond is cleaved, and a hydrogen atom is added in its place, yielding the corresponding des-iodo pyridine derivative. This reaction is often highly efficient and chemoselective, meaning it can proceed without affecting other functional groups on the molecule, such as the dimethoxymethyl acetal. The reaction conditions, including pressure of hydrogen, temperature, and choice of solvent, can be optimized to ensure complete conversion. Transfer hydrogenation methods, using hydrogen donors like ammonium (B1175870) formate, can also be employed. rsc.org

| Starting Material | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂, Pd/C, Solvent (e.g., EtOH, MeOH) | 3-(Dimethoxymethyl)pyridine | Catalytic Hydrogenation / Deiodination |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered electron-deficient compared to benzene (B151609), making it less reactive towards electrophilic aromatic substitution. stackexchange.comquimicaorganica.org The nitrogen atom exerts an electron-withdrawing inductive effect, deactivating the ring. stackexchange.com In 3,5-disubstituted pyridines like this compound, the existing substituents further influence the position of any potential electrophilic attack.

Both the iodo and the dimethoxymethyl groups are generally considered ortho-, para-directing in benzene systems. However, in the context of the deactivated pyridine ring, electrophilic substitution is inherently difficult and often requires harsh conditions. quora.comquora.com If a reaction were to occur, the incoming electrophile would likely be directed to the positions least deactivated by the ring nitrogen, which are the C-2, C-4, and C-6 positions. The interplay between the directing effects of the existing substituents and the inherent reactivity of the pyridine nucleus makes predicting the outcome complex.

The formation of the pyridine N-oxide, as discussed in section 3.3.1, can dramatically alter this reactivity. The N-oxide group activates the 2- and 4-positions towards electrophilic attack. researchgate.net Therefore, converting this compound to its N-oxide would be a strategic move to facilitate electrophilic substitution, for example, nitration or halogenation, primarily at the C-4 or C-6 positions.

Synthetic Applications of 3 Dimethoxymethyl 5 Iodopyridine As a Building Block

Construction of Complex Heterocyclic Architectures

The strategic placement of the iodo and dimethoxymethyl groups on the pyridine (B92270) ring makes 3-(Dimethoxymethyl)-5-iodopyridine a powerful precursor for the synthesis of intricate heterocyclic structures. The iodine atom serves as a handle for various metal-catalyzed cross-coupling reactions, while the dimethoxymethyl group, a stable acetal (B89532), acts as a masked aldehyde that can be deprotected and utilized in cyclization reactions at a later stage.

A notable application is in the one-pot, three-component synthesis of meta-hetarylanilines. beilstein-journals.org In this methodology, a 1,3-diketone bearing a heterocyclic substituent reacts with acetone (B3395972) and various amines to form substituted anilines. The presence of a dimethyl acetal functionality, such as the one in this compound, is well-tolerated in these reactions, allowing for the creation of complex aniline (B41778) derivatives that retain the protected aldehyde for further elaboration into fused ring systems. beilstein-journals.org This approach demonstrates the compound's utility in generating molecular complexity from simple, readily available starting materials under mild conditions.

Preparation of Advanced Organic Intermediates for Downstream Synthesis

Beyond the direct construction of final target molecules, this compound is instrumental in preparing advanced organic intermediates. These intermediates are valuable precursors for more extensive synthetic routes, particularly in drug discovery and materials science. The ability to selectively functionalize one part of the molecule while leaving the other intact is a key advantage.

For instance, the iodine atom can readily participate in Suzuki, Sonogashira, or Heck coupling reactions to introduce aryl, alkynyl, or vinyl groups at the 5-position of the pyridine ring. The dimethoxymethyl group typically remains unaffected by these conditions. Subsequently, the acetal can be hydrolyzed to reveal the aldehyde, which can then undergo a range of transformations such as reductive amination, Wittig reactions, or condensation to build further molecular complexity. This stepwise functionalization is exemplified in the synthesis of substituted meta-hetarylanilines, where intermediates containing a dimethyl acetal can be produced in good yields. beilstein-journals.org

| Starting Diketone | Amine Component | Product (meta-hetarylaniline) | Yield |

|---|---|---|---|

| 1-(Pyridin-3-yl)butane-1,3-dione | 3,5-Dimethylaniline | 3',5'-Dimethyl-5-(pyridin-3-yl)-[1,1'-biphenyl]-3-amine | Good |

| 1-(Pyridin-3-yl)butane-1,3-dione | 3-Aminopyridine | N-(Pyridin-3-yl)-5-(pyridin-3-yl)-[1,1'-biphenyl]-3-amine | Moderate |

| 1-(Pyridin-3-yl)butane-1,3-dione | Aniline with dimethyl acetal functionality | Aryl amine with intact dimethyl acetal | Good |

Applications in "Click Chemistry" Scaffolds

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for molecular assembly. aatbio.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a 1,2,3-triazole is the most prominent example of a click reaction. dovepress.comorganic-chemistry.org

This compound is an excellent scaffold for creating reagents for click chemistry. The iodo-group can be readily converted into either an azide (B81097) or a terminal alkyne.

To form an azide: The iodo-pyridine can undergo a copper-catalyzed reaction with sodium azide.

To form an alkyne: A Sonogashira coupling with a protected acetylene, followed by deprotection, yields the terminal alkyne.

The resulting functionalized pyridine, now equipped with a "clickable" handle and a latent aldehyde, can be conjugated with other molecules containing the complementary functional group. This modular approach allows for the rapid synthesis of a library of complex molecules, where the stable triazole ring acts as a linker between the pyridine core and another molecular fragment. dovepress.com This strategy is widely used in drug discovery to connect a pharmacophore (like the pyridine scaffold) to other fragments that can modulate properties like solubility or target binding.

Synthetic Applications in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The functional handles on this compound make it a valuable starting material for the synthesis of various biologically active agents.

Precursors for Tyrosine Kinase Inhibitors

Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in many diseases, including cancer, making them important drug targets. nih.gov Many small-molecule tyrosine kinase inhibitors (TKIs) feature a heterocyclic core, such as a pyridine or pyrimidine, that serves to orient functional groups for interaction with the kinase's active site. nih.gov The development of third-generation TKIs continues to rely on novel heterocyclic building blocks to overcome drug resistance. nih.gov The pyridine core of this compound can be elaborated through cross-coupling and other reactions to generate scaffolds suitable for TKI development, such as substituted pyrrolopyrimidines. nih.gov

Building Blocks for CRAC Inhibitors

Calcium release-activated calcium (CRAC) channels are key players in cellular calcium signaling, and their aberrant activity is linked to autoimmune disorders and other diseases. nih.gov Consequently, CRAC channel inhibitors have significant therapeutic potential. While many known inhibitors have complex structures, they often contain heterocyclic motifs. nih.gov For example, compounds like Synta 66 are potent CRAC channel blockers. nih.gov Although direct synthesis from this compound is not explicitly documented in the provided results, its structure represents a versatile platform for creating novel pyridine-based scaffolds. The development of selective CRAC channel blockers is an active area of research where novel building blocks are essential for exploring new chemical space and improving inhibitor specificity. nih.gov

Intermediates for Anti-malarial Agents

The rise of drug-resistant malaria parasites necessitates the discovery of new anti-malarial agents. nih.govnih.gov Many anti-malarial compounds are based on nitrogen-containing heterocyclic rings. Research has shown that pyridine-substituted compounds, such as pyrazolo[3,4-b]pyridines and pyridine-substituted 1,3,5-triazines, exhibit promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govgoogle.com The pyrido[2,3-d]pyridazine (B3350097) nucleus, which is structurally related, has also been a focus of anti-malarial drug design. unm.edu this compound serves as an ideal starting point for synthesizing such pyridine-based anti-malarial candidates, allowing for the systematic modification of the pyridine core to optimize activity against both drug-sensitive and drug-resistant parasite strains. nih.gov

| Compound ID | Description | IC50 (Chloroquine-Sensitive 3D7 Strain) | IC50 (Chloroquine-Resistant Dd2 Strain) |

|---|---|---|---|

| 7s258 | Pyridine substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivative | 32.74 µM | 28.05 µM |

| 7s5 | Pyridine substituted pyrazole 1,3,5-triazine derivative | 46.80 µM | 54.95 µM |

Scaffolds for Mitotic Kinase Inhibitors

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling and are prominent targets for cancer therapy. ed.ac.uk Mitotic kinases, in particular, are essential for cell cycle progression, and their inhibition can halt the proliferation of cancer cells.

While direct synthesis of a specific mitotic kinase inhibitor from this compound is not prominently documented in publicly available research, its structure is highly relevant for creating libraries of potential inhibitors. The iodo-substituent at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The dimethoxymethyl group at the 3-position is a stable protected form of a formyl group (an aldehyde). This aldehyde can be unmasked under mild acidic conditions for further derivatization, such as reductive amination or Wittig reactions, to build more complex molecular architectures.

For instance, the imidazopyridine core has been identified as a potent scaffold for c-Met kinase inhibitors. nih.gov The synthesis of such complex heterocyclic systems often relies on functionalized pyridine precursors. A building block like this compound could be envisioned as a starting point for novel analogues, where the iodo-group is replaced with a larger aromatic system and the protected aldehyde is used to construct a fused ring or attach a side chain to enhance binding affinity and selectivity for the target kinase. The development of pyrimidine-based Aurora kinase inhibitors also highlights the modular nature of inhibitor synthesis, often involving the coupling of distinct heterocyclic fragments. nih.gov

Table 1: Potential Reactions for Diversifying the this compound Scaffold

| Reaction Type | Position | Reagents/Catalysts | Potential Outcome |

| Suzuki Coupling | 5-iodo | Aryl/heteroaryl boronic acid, Pd catalyst, base | Bi-aryl or heteroaryl-pyridine structures |

| Sonogashira Coupling | 5-iodo | Terminal alkyne, Pd/Cu catalysts, base | Alkynyl-pyridine derivatives |

| Buchwald-Hartwig | 5-iodo | Amine, Pd catalyst, base | Aminopyridine derivatives |

| Deprotection | 3-dimethoxymethyl | Mild acid (e.g., HCl in acetone) | 5-Iodo-pyridine-3-carbaldehyde |

| Reductive Amination | 3-formyl (post-deprotection) | Amine, reducing agent (e.g., NaBH(OAc)₃) | N-substituted aminomethylpyridines |

Contributions to FabI Inhibitor Synthesis

Bacterial enoyl-acyl carrier protein reductase (FabI) is a validated target for the development of novel antibacterial agents, as it is essential for fatty acid biosynthesis in many pathogenic bacteria. nih.gov Aminopyridine derivatives have been successfully developed as potent inhibitors of FabI. nih.gov

The structure of this compound makes it a valuable precursor for the synthesis of FabI inhibitors based on the aminopyridine scaffold. The key synthetic step would involve a cross-coupling reaction to replace the iodine atom. For example, a Buchwald-Hartwig amination could install a required amine functionality at the 5-position. Subsequently, the protected aldehyde at the 3-position could be deprotected and elaborated into more complex side chains designed to interact with the active site of the FabI enzyme.

In one class of inhibitors, an acrylamide (B121943) group is attached to the aminopyridine core. nih.gov A hypothetical synthesis using the title compound could involve:

Amination: A Buchwald-Hartwig reaction to convert the 5-iodo group to a primary or secondary amine.

Deprotection: Acid-catalyzed hydrolysis of the dimethoxymethyl acetal to reveal the 3-formyl group.

Further Functionalization: The formyl group could be used to introduce other parts of the inhibitor, or the amine could be acylated to complete the pharmacophore.

The development of 4-pyridone derivatives as FabI inhibitors further underscores the importance of the pyridine core in targeting this enzyme. nih.gov The flexibility offered by the two reactive sites on this compound allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and pharmacokinetic properties.

Utility in Agrochemical Development

The pyridine ring and triazole heterocycles are common structural motifs in a wide range of agrochemicals, including herbicides, fungicides, and insecticides. The utility of this compound in this sector stems from its potential as a precursor to these biologically active molecules.

While specific examples of its direct use in a commercial agrochemical are not readily found in the literature, its value lies in its ability to be converted into more complex structures. For instance, the synthesis of 1,2,3-triazole derivatives, which are known to have applications in agrochemicals, can be achieved from this starting material. researchgate.net The process would involve a Sonogashira coupling to introduce an alkyne at the 5-position, followed by a cycloaddition reaction with an azide to form the triazole ring. The substituents on the pyridine ring and the triazole can be varied to fine-tune the biological activity and spectrum of the resulting compound.

Furthermore, patents for pesticide intermediates sometimes describe processes for preparing functionalized pyridine derivatives, highlighting the industrial relevance of such building blocks. google.com The combination of a reactive iodo-group and a masked aldehyde on a central pyridine ring makes this compound a strategic intermediate for accessing novel agrochemical candidates.

Contributions to Material Science (e.g., 1,2,3-triazole derivatives synthesis)

In material science, 1,2,3-triazoles are highly valued for their chemical stability, strong dipole moment, and ability to act as rigid linkers or ligands. They are synthesized with high efficiency and regioselectivity using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.com

This compound is an excellent precursor for the synthesis of pyridine-functionalized 1,2,3-triazoles. The synthetic strategy involves a two-step process:

Sonogashira Coupling: The 5-iodo position is reacted with a terminal alkyne (e.g., phenylacetylene, propargyl alcohol) in the presence of a palladium catalyst and a copper(I) co-catalyst. This step attaches the necessary alkyne functionality to the pyridine ring.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The resulting 5-alkynylpyridine derivative is then reacted with an organic azide (R-N₃) in the presence of a copper(I) source. This reaction selectively forms the 1,4-disubstituted 1,2,3-triazole ring. acs.orgacs.org

This methodology allows for the creation of a diverse range of materials where the pyridine unit can be used to coordinate with metal ions, influence electronic properties, or serve as a site for further functionalization after deprotection of the dimethoxymethyl group. These materials have potential applications in polymers, organic light-emitting diodes (OLEDs), and as ligands for catalysis. mdpi.com

Table 2: Synthesis of a Pyridine-Triazole Conjugate

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| 1. Sonogashira | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-(Dimethoxymethyl)-5-(phenylethynyl)pyridine |

| 2. CuAAC | 3-(Dimethoxymethyl)-5-(phenylethynyl)pyridine | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | 1-Benzyl-4-(3-(dimethoxymethyl)pyridin-5-yl)-5-phenyl-1H-1,2,3-triazole |

Synthesis of Specific Pyridine Derivatives (e.g., 3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol)

A direct and important application of this compound is in the synthesis of other functionalized pyridine derivatives via cross-coupling reactions. A prime example is the synthesis of 3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol.

This transformation is achieved through a Sonogashira coupling reaction between this compound and propargyl alcohol. nih.gov The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide (in this case, the iodopyridine) and a terminal alkyne.

The reaction mechanism involves a catalytic cycle with both palladium and copper. The palladium catalyst undergoes oxidative addition with the iodopyridine. Simultaneously, the copper(I) catalyst reacts with the terminal alkyne (propargyl alcohol) to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst.

Table 3: Synthesis of 3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol

| Role | Compound |

| Aryl Halide | This compound |

| Terminal Alkyne | Propargyl alcohol |

| Palladium Catalyst | e.g., Pd(PPh₃)₂Cl₂ |

| Copper(I) Co-catalyst | e.g., CuI |

| Base | e.g., Triethylamine (Et₃N) |

| Product | 3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol |

This specific product, containing both a protected aldehyde and a primary alcohol, is itself a valuable intermediate for further chemical transformations, enabling the construction of more elaborate molecules for various applications.

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable in the analysis of 3-(Dimethoxymethyl)-5-iodopyridine, providing detailed information about its molecular structure and the successful formation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For derivatives of this compound, both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecular framework.

In a typical ¹H NMR spectrum of a pyridine (B92270) derivative, the chemical shifts, splitting patterns, and integration of the signals provide a wealth of information. For instance, in the analysis of related pyridine compounds, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific shifts and coupling constants being highly dependent on the substitution pattern of the pyridine ring. The protons of the dimethoxymethyl group would be expected to show a singlet for the methoxy (B1213986) protons and a triplet for the methine proton, with their chemical shifts influenced by the electronic environment of the pyridine ring.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbon atoms of the pyridine ring resonate at distinct chemical shifts, which are sensitive to the nature and position of the substituents. The carbon of the dimethoxymethyl group would also have a characteristic chemical shift.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyridine Derivative

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyridine-H | 8.51 (s, 1H) | 151.3 |

| Pyridine-H | 8.47 (d, J = 5.0 Hz, 1H) | 147.8 |

| Pyridine-H | 7.12 (d, J = 5.0 Hz, 1H) | 147.4 |

| Ar-H | 7.47-7.40 (m, 2H) | 137.3 |

| Ar-H | 7.30-7.23 (m, 2H) | 134.0 |

| CH₃ | 2.27 (s, 3H) | 17.1 |

Note: This data is for a related substituted pyridine and serves as an illustrative example of the type of data obtained.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For derivatives of this compound, MS is crucial for confirming the identity of the synthesized products. The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule, and the fragmentation pattern can provide further structural information. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of a derivative of this compound, characteristic absorption bands would be expected for the C-H bonds of the aromatic ring and the alkyl groups, the C-N stretching of the pyridine ring, and the C-O stretching of the dimethoxymethyl group. The presence and position of these bands can confirm the successful incorporation of the desired functional groups. For example, the C-I stretching vibration is typically observed in the far-infrared region.

Chromatographic and Separation Methodologies in Research

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for the purification of the resulting products.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a chemical reaction. sigmaaldrich.com By spotting the reaction mixture on a TLC plate and developing it in a suitable solvent system, the disappearance of the starting materials and the appearance of the product can be observed. sigmaaldrich.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. sigmaaldrich.com For reactions involving pyridine derivatives, a typical mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The spots can be visualized under UV light or by using a staining agent such as iodine. researchgate.netrdd.edu.iq

Table 2: Example of TLC Monitoring for a Chemical Reaction

| Compound | Rf Value (Hexane:Ethyl Acetate 1:1) |

| Starting Material | 0.6 |

| Product | 0.3 |

Column Chromatography for Purification

Column chromatography is a widely used method for the purification of organic compounds in a research setting. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase. For the purification of pyridine derivatives, a gradient elution is often employed, starting with a less polar solvent system and gradually increasing the polarity to elute the compounds in order of increasing polarity. The fractions are collected and analyzed by TLC to identify those containing the pure product. In some cases, for acid-sensitive compounds, a deactivated silica gel or basic alumina (B75360) can be used as the stationary phase.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For a compound like this compound, a typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic feature under a specific set of HPLC conditions. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp, and symmetrical peak with minimal to no secondary peaks.

Table 1: Illustrative HPLC Purity Data for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 5.8 min |

| Purity | >98% |

Note: This data is illustrative and actual parameters may vary based on the specific analytical method developed.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map, from which the positions of the atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the dimethoxymethyl group relative to the pyridine ring.

Intermolecular interactions: How individual molecules of this compound pack together in the crystal lattice, including any potential hydrogen bonding or other non-covalent interactions.

Computational Chemistry and Molecular Modeling

Computational chemistry provides a theoretical framework to investigate the properties and reactivity of molecules. These methods are often used in conjunction with experimental data to provide a more complete picture of a compound's behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. aps.org By calculating the electron density, DFT can predict a wide range of molecular properties. aps.orgscirp.org For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Predict the most stable three-dimensional structure of the molecule.

Calculate electronic properties: Determine the distribution of electrons, the dipole moment, and the energies of the molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Predict spectroscopic properties: Simulate IR, UV-Vis, and NMR spectra to aid in the interpretation of experimental data.

Assess reactivity: Global chemical reactivity descriptors such as hardness, softness, and electronegativity can be calculated to predict how the molecule will behave in chemical reactions. researchgate.net The molecular electrostatic potential (MESP) map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 2: Representative DFT-Calculated Properties for a Pyridine Derivative

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: These values are illustrative and would need to be specifically calculated for this compound.

The B3LYP functional is a commonly used and reliable method for such calculations, known for its accuracy in predicting molecular structures and thermochemical properties. scirp.orgnih.gov

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tanaffosjournal.ir By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamics of a molecule. tanaffosjournal.irmdpi.com

For this compound, MD simulations can be employed to:

Explore conformational space: Identify the different spatial arrangements (conformers) of the dimethoxymethyl group relative to the pyridine ring and determine their relative energies and populations.

Study solvent effects: Simulate the behavior of the molecule in different solvents to understand how the solvent influences its conformation and dynamics.

Investigate interactions with other molecules: Model the interaction of this compound with biological macromolecules, such as proteins, to understand its potential as a ligand or inhibitor. nih.gov These simulations can reveal key binding interactions and the dynamic behavior of the molecule within a binding site. nih.gov

The stability of the system during MD simulations is often assessed by monitoring properties like the root-mean-square deviation (RMSD) of the atomic positions over time. researchgate.netresearchgate.net

Computational chemistry can also be used to model chemical reactions, providing insights into reaction mechanisms that can be difficult to obtain experimentally. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and the structures of any transition states.

For this compound, this approach could be used to:

Predict the products of a reaction: By comparing the energies of different possible products, the most thermodynamically favorable outcome can be predicted.

Calculate activation energies: The energy barrier for a reaction, known as the activation energy, can be calculated from the energy of the transition state relative to the reactants. This provides information about the reaction rate.

Elucidate reaction mechanisms: By visualizing the changes in molecular geometry along the reaction pathway, the step-by-step mechanism of a chemical transformation can be understood in detail.

These theoretical predictions are invaluable for designing new synthetic routes and for understanding the fundamental reactivity of this compound.

Derivatization and Analogue Synthesis

Design and Synthesis of Pyridine (B92270) Derivatives with Varied Halogenation Patterns

The identity of the halogen at the 5-position of the 3-(dimethoxymethyl)pyridine scaffold is a critical determinant of its reactivity, particularly in metal-catalyzed cross-coupling reactions. The carbon-iodine bond in 3-(Dimethoxymethyl)-5-iodopyridine is relatively weak, making it highly reactive towards oxidative addition to metal centers, a key step in many coupling processes. Synthesizing analogues with different halogens (Br, Cl) allows for a finer tuning of this reactivity, as the C-Br and C-Cl bonds are progressively stronger and less reactive.

The synthesis of these analogues can be approached through various methods. For instance, 3,5-dihalopyridines are common precursors. Selective functionalization can be challenging but is achievable. Methods for the selective chlorination of 3-substituted or 5-substituted pyridines have been developed using specialized phosphine (B1218219) reagents and a chloride source like LiCl, which is compatible with acid-sensitive groups such as acetals. nih.gov The synthesis of 3,5-disubstituted pyridines often involves multi-step sequences starting from different pyridine precursors or by building the ring itself through condensation reactions. organic-chemistry.org For example, a Hantzsch-type synthesis can yield dihydropyridines with specific substitution patterns, which can then be oxidized to the corresponding pyridine. nih.govresearchgate.net

Functionalization of dihalogenated precursors, such as 3,5-diiodopyridine, can be performed stepwise to introduce different functionalities. nih.gov This allows for the creation of a diverse library of pyridine derivatives where one halogen is retained for further reactions while the other is replaced.

Table 1: Synthesis Strategies for 3-(Dimethoxymethyl)-5-halopyridine Analogues

| Target Halogen | Precursor Example | Synthetic Strategy | Key Considerations |

| Bromine | 3-Amino-5-bromopyridine | Sandmeyer reaction followed by acetal (B89532) formation. | Control of reaction conditions to prevent side reactions. |

| Chlorine | 3,5-Dichloropyridine | Selective metal-halogen exchange at the 3-position followed by formylation and acetalization. | Regioselectivity can be difficult to control. nih.gov |

| Chlorine | 3-Formyl-5-hydroxypyridine | Chlorination (e.g., with POCl₃) followed by acetal protection. | Harsh conditions may affect other functional groups. |

| Fluorine | 3-Amino-5-iodopyridine | Balz-Schiemann reaction on the corresponding diazonium salt. | Handling of anhydrous diazonium tetrafluoroborate salts. |

Exploration of Alternative Acetal Protecting Groups and Their Impact on Reactivity

The dimethoxymethyl group in the title compound is a dimethyl acetal, which serves as a protecting group for a formyl (aldehyde) substituent. The primary role of this acetal is to mask the reactivity of the aldehyde, especially towards strongly nucleophilic or basic reagents like Grignard reagents or organolithiums, which would otherwise readily attack the carbonyl group. libretexts.orglibretexts.orgpearson.com Acetals are exceptionally stable in neutral to strongly basic environments but can be readily cleaved under acidic conditions to regenerate the aldehyde, making them ideal protecting groups. chemistrysteps.comquimicaorganica.org

Cyclic Acetals: Formed from diols like ethylene glycol or 1,3-propanediol, these are often more stable than their acyclic counterparts. The rate of formation and deprotection can differ, allowing for selective manipulation in complex molecules. libretexts.orglibretexts.org

Diethyl Acetals: Formed from ethanol, these are slightly bulkier than dimethyl acetals and may offer different solubility profiles.

Methoxyisopropyl (MIP) Acetals: Synthesized using 2-methoxypropene, these have been used for selective protection of hydroxyl groups in pyridine-containing nucleosides, demonstrating the potential for specialized acetals within this heterocyclic system. acs.orgnih.gov

The steric bulk of the acetal group can impact the reactivity at the adjacent C4 position or the distal C5 position. A larger protecting group could sterically hinder the approach of a bulky catalyst or reagent to the C5-iodo group, potentially slowing down cross-coupling reaction rates. Conversely, the electronic nature of the acetal is unlikely to have a major impact on the pyridine ring's electronics compared to the deprotected aldehyde.

Table 2: Comparison of Acetal Protecting Groups for the 3-Formyl Position

| Acetal Type | Reagents for Formation | Relative Stability | Key Features |

| Dimethyl Acetal | Methanol, Acid Catalyst | Standard | Common, low steric bulk. |

| Diethyl Acetal | Ethanol, Acid Catalyst | Similar to Dimethyl | Slightly more lipophilic. |

| 1,3-Dioxolane (Cyclic) | Ethylene Glycol, Acid Catalyst | High | Thermodynamically favored cyclic structure; often more robust. libretexts.orglibretexts.org |

| 1,3-Dioxane (Cyclic) | 1,3-Propanediol, Acid Catalyst | High | Six-membered ring, different conformational properties. libretexts.orglibretexts.org |

| Methoxyisopropyl (MIP) | 2-Methoxypropene, Acid Catalyst | Tunable | Offers alternative conditions for formation and cleavage. acs.orgnih.gov |

Introduction of Additional Functionalities to the Pyridine Core

The C-I bond at the 5-position of this compound is the most versatile site for introducing a wide range of chemical functionalities. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, where the iodo-substituent is replaced with a new carbon-based or heteroatom-based group. The high reactivity of the C-I bond makes it an excellent substrate for these transformations. nih.gov

Common cross-coupling strategies applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reacts the iodopyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond, ideal for introducing aryl or vinyl groups. nih.gov

Sonogashira Coupling: Couples the iodopyridine with a terminal alkyne to install an alkynyl functional group, creating a C(sp)-C(sp²) bond.

Stille Coupling: Uses organotin reagents to form C-C bonds. This method is often tolerant of a wide variety of functional groups. nih.gov

Heck Coupling: Forms a C-C bond by reacting the iodopyridine with an alkene.

Buchwald-Hartwig Amination: Creates C-N bonds by coupling with amines, providing access to amino-pyridine derivatives.

Cyanation: Introduction of a nitrile group (-CN) using a cyanide source, which can be a precursor for carboxylic acids, amides, or amines.

These reactions enable the synthesis of a vast library of analogues from a single, common intermediate. For example, coupling with various substituted phenylboronic acids can generate a series of 5-aryl-3-(dimethoxymethyl)pyridines. Subsequent deprotection of the acetal would yield the corresponding 5-aryl-3-formylpyridines, which are valuable precursors for more complex molecules. mdpi.com

Table 3: Potential Cross-Coupling Reactions on this compound

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst | Resulting Functionality |

| Suzuki-Miyaura | R-B(OH)₂ | C-C (sp²) | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl, Heteroaryl, Vinyl |

| Sonogashira | R-C≡CH | C-C (sp) | Pd/Cu co-catalysis | Alkynyl |

| Heck | Alkene | C-C (sp²) | Pd(OAc)₂, P(o-tol)₃ | Alkenyl |

| Stille | R-Sn(Alkyl)₃ | C-C | Pd(PPh₃)₄ | Alkyl, Aryl, Alkenyl nih.gov |

| Buchwald-Hartwig | R₂NH | C-N | Pd-based catalysts with specific phosphine ligands | Amine |

| Cyanation | Zn(CN)₂ | C-CN | Pd(PPh₃)₄ | Nitrile |

Structure-Reactivity and Structure-Property Relationship Studies in this compound Analogues

Systematic studies on the analogues of this compound are crucial for understanding how structural modifications influence chemical reactivity and physical properties. Such Structure-Reactivity Relationship (SRR) and Structure-Property Relationship (SPR) studies guide the rational design of new molecules with desired characteristics.

Structure-Reactivity: The primary factor governing reactivity in cross-coupling reactions is the nature of the C-X bond at the 5-position. The reactivity generally follows the trend I > Br > Cl >> F. Therefore, an analogue like this compound is expected to undergo Suzuki coupling under milder conditions or with faster reaction times compared to 3-(dimethoxymethyl)-5-bromopyridine or the corresponding chloro-derivative. nih.gov

The steric bulk of the acetal protecting group at the 3-position can also influence reactivity. While the dimethoxymethyl group is relatively small, replacing it with a bulkier group, such as a di-isopropyl acetal or a cyclic acetal derived from a substituted diol, could sterically impede the coordination of the palladium catalyst to the iodo group, potentially decreasing the reaction rate.

Structure-Property: The introduction of different functional groups at the 5-position dramatically alters the electronic and physical properties of the molecule.

Physicochemical Properties: Properties like solubility, lipophilicity (logP), and melting point are directly tied to the nature of the C5 substituent. For instance, introducing a polar group like a morpholine ring via Buchwald-Hartwig amination would increase aqueous solubility, whereas adding a long alkyl chain would increase lipophilicity.

Spectroscopic Properties: The substituent at C5 will influence the NMR chemical shifts of the pyridine ring protons and carbons. In studies of related compounds, the nature of atoms in a side chain was shown to have a clear and predictable effect on NMR spectral data and chromatographic behavior. nih.gov A systematic study of 5-substituted analogues would likely reveal similar correlations, aiding in the characterization of new derivatives.

Table 4: Predicted Impact of Structural Modifications on Reactivity and Properties

| Analogue Type (Modification from Parent Compound) | Predicted Effect on Reactivity (C5-Coupling) | Predicted Effect on Properties |

| 5-Bromo Analogue | Slower reaction rate | Similar polarity, slightly lower molecular weight. |

| 5-Chloro Analogue | Significantly slower reaction rate; requires more forcing conditions. | Similar polarity, lower molecular weight. |

| Larger Acetal Group (e.g., Diethyl) | Potentially slower rate due to steric hindrance. | Increased lipophilicity. |

| 5-Aryl Analogue (via Suzuki) | N/A (Product) | Increased π-system size, altered electronics, higher lipophilicity. |

| 5-Alkynyl Analogue (via Sonogashira) | N/A (Product) | Introduction of a linear, rigid moiety; increased lipophilicity. |

Emerging Research Areas and Future Directions

Development of Novel Catalytic Systems for Transformations of 3-(Dimethoxymethyl)-5-iodopyridine

The transformation of pyridine (B92270) derivatives is heavily reliant on catalysis. nih.gov For this compound, the iodine substituent makes it an ideal candidate for a variety of cross-coupling reactions. Future research is centered on creating novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope for these transformations.

Recent advancements in transition-metal-catalyzed reactions, particularly those involving palladium, are a major focus. nih.gov These methods provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds at the 5-position of the pyridine ring. The development of new ligands and catalyst systems is expected to overcome existing challenges, such as catalyst deactivation and side reactions, enabling the synthesis of a wider range of functionalized pyridine derivatives from this compound. Furthermore, the exploration of catalysts based on more abundant and less expensive metals like copper and iron is a key area of sustainable chemistry that is being actively pursued.

| Catalyst System | Potential Transformation of this compound | Research Focus |

| Palladium-based catalysts | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings | Development of new phosphine (B1218219) ligands for improved activity and stability. |

| Copper-based catalysts | Ullmann coupling, C-N and C-O bond formation | Use of earth-abundant metals, milder reaction conditions. |

| Nickel-based catalysts | Reductive couplings, C-C bond formation | Exploring unique reactivity and selectivity compared to palladium. |

| Dual-catalytic systems | Combining photoredox and transition metal catalysis | Accessing novel reaction pathways and molecular complexity. |

Integration of Flow Chemistry Approaches for Continuous Synthesis and Derivatization

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com The application of flow chemistry to the synthesis and derivatization of this compound is a promising research direction.